3,4-Difluoro-2-(methoxymethyl)benzoic acid

Catalog No.
S14597570
CAS No.
M.F
C9H8F2O3
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoro-2-(methoxymethyl)benzoic acid

Product Name

3,4-Difluoro-2-(methoxymethyl)benzoic acid

IUPAC Name

3,4-difluoro-2-(methoxymethyl)benzoic acid

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C9H8F2O3/c1-14-4-6-5(9(12)13)2-3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

NCLUCIBXYQDDFO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1F)F)C(=O)O

3,4-Difluoro-2-(methoxymethyl)benzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzoic acid framework. Its molecular formula is C10H10F2O3C_{10}H_{10}F_2O_3 and it has a molecular weight of approximately 232.19 g/mol. The unique structural features of this compound contribute to its distinct chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry and materials science.

The chemical behavior of 3,4-difluoro-2-(methoxymethyl)benzoic acid can be explored through various reactions typical for carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Conversion of the carboxylic acid group to an alcohol.
  • Halogenation: Further substitution reactions can occur at the aromatic ring due to the presence of electron-withdrawing fluorine atoms.
  • Nucleophilic Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 3,4-difluoro-2-(methoxymethyl)benzoic acid exhibit various biological activities. These include potential antibacterial properties and the ability to inhibit certain enzymes involved in bacterial cell division. The presence of fluorine atoms enhances binding affinity to target proteins, suggesting potential applications in drug development against resistant bacterial strains.

The synthesis of 3,4-difluoro-2-(methoxymethyl)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available 3,4-difluorobenzoic acid.
  • Methoxymethylation: The introduction of the methoxymethyl group can be achieved through nucleophilic substitution or by using methoxymethyl chloride in the presence of a base.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

3,4-Difluoro-2-(methoxymethyl)benzoic acid has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting bacterial infections or other diseases.
  • Material Science: In the development of new materials with specific electronic or optical properties due to its unique structure.
  • Agricultural Chemistry: As a potential herbicide or pesticide due to its biological activity.

Interaction studies have highlighted the potential of 3,4-difluoro-2-(methoxymethyl)benzoic acid as an inhibitor for specific proteins involved in bacterial cell division. Molecular docking studies suggest that this compound can effectively bind to target sites on proteins like FtsZ, indicating mechanisms through which it could disrupt bacterial cell division. Further research is required to elucidate its full interaction profile and potential off-target effects.

Several compounds share structural similarities with 3,4-difluoro-2-(methoxymethyl)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,4-Difluoro-2-(methoxymethyl)benzoic acidC10H10F2O3C_{10}H_{10}F_2O_3Contains two fluorine atoms and a methoxymethyl group
2,3-Difluoro-6-(methoxymethoxy)benzoic acidC10H10F2O4C_{10}H_{10}F_2O_4Contains two fluorine atoms and a methoxymethoxy group
3,4-Difluoro-2-((phenylthio)methyl)benzoic acidC14H10F2O2SC_{14}H_{10}F_2O_2SContains phenylthio substituent instead of methoxy

The uniqueness of 3,4-difluoro-2-(methoxymethyl)benzoic acid lies in its combination of two fluorine atoms and a methoxymethyl group, which imparts distinct chemical properties that enhance stability and reactivity compared to non-fluorinated analogs or those with different functional groups. This structural combination makes it valuable for various research and industrial applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.04415044 g/mol

Monoisotopic Mass

202.04415044 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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